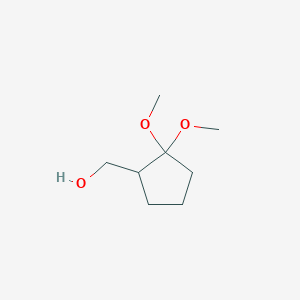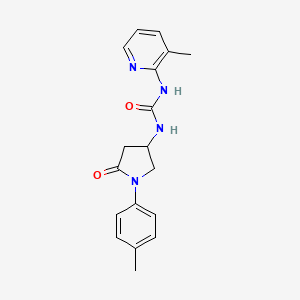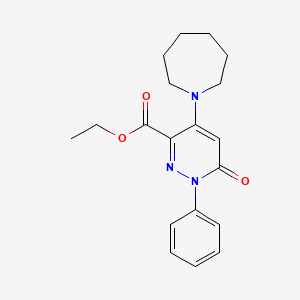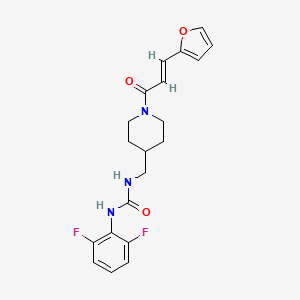
(2,2-Dimethoxycyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethoxycyclopentyl)methanol is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum-chemical Analysis in Reactivity Studies
Research has investigated the reactivity of methanol dimers, including (2,2-Dimethoxycyclopentyl)methanol, in nucleophilic addition reactions. The CNDO/2 method shows how dimerization affects the alcohol's reactivity, similar to the effect of an electron-donating catalyst on the monomer (Kozak & Nizel'skii, 1990).
Role in Preparation of Methyl Esters
The use of dimethoxypropane, which relates to this compound, in the preparation of methyl esters has been explored. This reagent reacts rapidly with water in acidic conditions to form methanol, which can act as a water scavenger in esterification processes (Radin, Hajra, & Akahori, 1960).
Synthesis of Dimethoxymethane from Methanol
Research has focused on the synthesis of Dimethoxymethane (DMM) from methanol, a process with applications in various industries. The review discusses how bio-methanol can be used in DMM synthesis and the role of heterogeneous catalysts in this process (Thavornprasert et al., 2016).
Photolysis in Organic Chemistry
Studies have explored the photolysis of various methanol derivatives, indicating the potential role of this compound in similar reactions. These reactions yield crystalline derivatives important in organic synthesis (Foote et al., 1967).
Methanolysis of Insecticides
The methanolysis of insecticides, such as paraoxon, in methanol solutions, demonstrates the potential application of this compound in similar catalytic processes. The study highlights the significant acceleration of this reaction under specific conditions (Tsang, Neverov, & Brown, 2003).
Influence on Lipid Dynamics in Biological Studies
In biological and synthetic membrane studies, methanol has been shown to impact lipid dynamics, indicating potential research applications of this compound in similar contexts (Nguyen et al., 2019).
Catalytic Processes in Methanol Oxidation
Studies on the oxidation of methanol to dimethoxymethane over acid-modified catalysts reveal how this compound could play a role in enhancing catalytic performance and yield in methanol oxidation processes (Lu et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(2,2-dimethoxycyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFBSOAIPUTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)

![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)


![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)

![N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2662045.png)


